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Introduction

RPT835, also known as Alofanib, is a novel, selective, allosteric inhibitor of Fibroblast Growth
Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in the pathogenesis of
various cancers.[1][2] Dysregulation of the FGF/FGFR signaling pathway is a known driver of
oncogenesis, making it a critical target for therapeutic intervention.[3] Alofanib was developed
through a structure-guided de novo design approach and has demonstrated promising anti-
tumor and anti-angiogenic activity in both preclinical and clinical settings.[4][5] This technical
guide provides a comprehensive overview of the discovery, mechanism of action, preclinical
development, and clinical evaluation of RPT835 (Alofanib), tailored for an audience of
researchers, scientists, and drug development professionals.

Discovery and Design

The discovery of Alofanib was a result of a sophisticated de novo design strategy that utilized
molecular modeling. This approach was based on the crystal structures of the FGFR2 receptor
with its native ligand, as well as knowledge of inhibiting peptides.[5] A computational protocol,
or scoring function, was developed to predict the putative binding of small molecules to the
extracellular domain of FGFR2. This protocol was integrated with the de novo synthesis
program 'SYNOPSIS' to generate high-scoring and synthetically feasible compounds.[5] This
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innovative strategy led to the synthesis of eight compounds from three distinct chemical
classes, from which Alofanib was identified as a potent inhibitor of the FGF/FGFR2 pathway.

[5]

Mechanism of Action

Alofanib functions as a selective, allosteric inhibitor of FGFR2.[6] Unlike traditional kinase
inhibitors that compete with ATP at the intracellular kinase domain, Alofanib binds to the
extracellular domain of FGFR2.[1][2] This allosteric binding prevents the FGF2-induced
phosphorylation of the downstream signaling adaptor protein, Fibroblast Growth Factor
Receptor Substrate 2a (FRS20).[6] The inhibition of FRS2a phosphorylation is a key event, as
it blocks the recruitment of other signaling molecules and the subsequent activation of
downstream oncogenic pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[7]
[8] A significant aspect of Alofanib's mechanism is its selectivity for FGFR2, with no direct
effect on FGF2-dependent FGFR1 and FGFR3 phosphorylation levels.[6]

Click to download full resolution via product page
FGFR2 Signaling Pathway and Alofanib's Point of Intervention.

Preclinical Development
In Vitro Activity
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Alofanib has demonstrated potent and selective inhibitory activity in a variety of in vitro assays.
A hallmark of its activity is the inhibition of FGF2-induced FRS2a phosphorylation in KATO |II
gastric cancer cells, with an IC50 of less than 10 nM.[6] The cytotoxic effect of Alofanib on
ovarian cancer cells is low; however, it effectively inhibits the proliferation and migration of
human and mouse endothelial cells.[6]

Table 1: In Vitro Inhibitory Activity of Alofanib

Assay Cell Line | Target IC50 / GI50 (nmol/L) Reference
FGF2-induced FRS2a
_ KATO Il <10 [6]
Phosphorylation
Cancer cells with
FRS2a
) different FGFR2 7and 9 [6]
Phosphorylation )
isoforms

Panel of 4 cancer cell
lines (TNBC, 16 - 370 [6]

melanoma, ovarian)

FGF-mediated

Proliferation

FGF-mediated

) ) SKOV3 370 [4]
Proliferation
Proliferation and Human and mouse
) ] ] 11-58 [6]
Migration endothelial cells

In Vivo Efficacy

Preclinical in vivo studies have corroborated the anti-tumor and anti-angiogenic potential of
Alofanib. In a human tumor xenograft model driven by FGFR, oral administration of Alofanib
was well-tolerated and resulted in potent anti-tumor activity.[9] Furthermore, intravenous
administration of Alofanib in combination with standard chemotherapy (paclitaxel and
carboplatin) significantly enhanced the therapeutic efficacy in an ovarian cancer mouse model.

[6]

Table 2: In Vivo Efficacy of Alofanib in Xenograft Models
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Cancer Model Treatment Key Findings Reference

Inhibited tumor growth
by 80% compared to
vehicle and 53%

) o ) compared to
Ovarian Cancer Alofanib (i.v., daily) +

, _ chemotherapy alone. [4]
(SKOV3 xenograft) Paclitaxel/Carboplatin

Decreased number of
tumor vessels by 49%
and Ki-67 positive
cells by 42%.

_ Well-tolerated with
FGFR-driven human ) )
Alofanib (oral) potent anti-tumor [9]
tumor xenograft o
activity.

Experimental Protocols
FRS2a Phosphorylation Assay (Western Blot)

Objective: To determine the effect of Alofanib on the phosphorylation of FRS2a in response to
FGF2 stimulation.

Methodology:

e Cell Culture and Treatment: Plate KATO III cells and culture until they reach 80-90%
confluency. Serum-starve the cells overnight. Pre-treat the cells with varying concentrations
of Alofanib for 2 hours. Stimulate the cells with FGF2 (e.g., 10 ng/mL) for 10-15 minutes.

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
o SDS-PAGE and Western Blotting:

o Load equal amounts of protein (e.g., 20-30 pug) onto an SDS-polyacrylamide gel and
perform electrophoresis.
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o Transfer the separated proteins to a PVDF membrane.
o Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with a primary antibody against phosphorylated FRS2a (p-
FRS2a) overnight at 4°C.

o Wash the membrane with TBST and incubate with an HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot.

o Strip the membrane and re-probe with an antibody against total FRS2a as a loading
control.

Data Analysis: Quantify the band intensities and normalize the p-FRS2a signal to the total
FRS2a signal. Calculate the IC50 value of Alofanib for the inhibition of FRS2a
phosphorylation.
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Workflow for FRS2a Phosphorylation Assay.
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Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of Alofanib on the proliferation of cancer cells.
Methodology:

o Cell Seeding: Seed cancer cells (e.g., SKOV3) in a 96-well opaque-walled plate at a
predetermined density and allow them to attach overnight.

o Compound Treatment: Treat the cells with a serial dilution of Alofanib. Include untreated and
vehicle-treated wells as controls.

 Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator
at 37°C and 5% CO2.

o Assay Procedure:

[¢]

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

[¢]

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each
well.

o

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

[e]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
« Data Acquisition: Measure the luminescence using a plate reader.

o Data Analysis: Normalize the data to the vehicle-treated control and calculate the GI50
value, which is the concentration of the compound that causes a 50% reduction in cell
growth.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Alofanib alone and in combination with
chemotherapy in a mouse xenograft model.

Methodology:
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Cell Line and Animal Model: Use a suitable cancer cell line (e.g., SKOVS3 for ovarian cancer)
and immunocompromised mice (e.g., nude or SCID mice).

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 1076 cells
in Matrigel) into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When
tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into different
treatment groups (e.g., vehicle control, Alofanib alone, chemotherapy alone, Alofanib +
chemotherapy).

Drug Formulation and Administration:
o Alofanib: Formulate for intravenous or oral administration according to the study design.

o Chemotherapy: Prepare paclitaxel and carboplatin in appropriate vehicles for
intraperitoneal or intravenous injection.

Treatment Schedule: Administer the treatments according to a predefined schedule (e.g.,
Alofanib daily, chemotherapy once a week).

Monitoring:

o Measure tumor volume at regular intervals (e.g., twice a week) using the formula: (Length
x Width?) / 2.

o Monitor the body weight of the mice as an indicator of toxicity.
Endpoint and Analysis:

o At the end of the study (e.g., when tumors in the control group reach a certain size),
euthanize the mice and excise the tumors.

o Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group
compared to the control.

o Perform immunohistochemical analysis on tumor tissues to assess markers of proliferation
(e.g., Ki-67) and angiogenesis (e.g., CD31).
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General Workflow for an In Vivo Xenograft Study.

Clinical Development
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Alofanib has been evaluated in a first-in-human, Phase 1b clinical trial (NCT04071184) in
heavily pretreated patients with advanced gastric cancer.[10] The study employed a standard
3+3 dose-escalation design to establish the maximum tolerated dose (MTD) and the
recommended Phase 2 dose (RP2D).[10]

Table 3: Phase 1b Clinical Trial of Alofanib in Advanced Gastric Cancer (NCT04071184)
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Parameter Details Reference
) Phase 1b, open-label, dose-

Study Design ) [10]

escalation (3+3)
] ] Heavily pretreated patients

Patient Population ) ) [10]
with advanced gastric cancer
Alofanib administered

Treatment intravenously daily, 5 days on, [10]
2 days off

Dose Levels 50, 100, 165, 250, 350 mg/m2 [10]

Primary Endpoint MTD / RP2D [10]

) Disease Control Rate (DCR):

Key Efficacy Results [10]
68%

Median Progression-Free (10]

Survival (PFS): 3.63 months

Median Overall Survival (OS): [10]

7.0 months

6-month OS Rate: 57.1% [10]

12-month OS Rate: 33.3% [10]
No dose-limiting toxicities
observed; MTD not reached.
RP2D declared as 350 mg/mz2.
Most common treatment-

Safety and Tolerability related adverse events [10]

included reactions after
administration, diarrhea,
thrombocytopenia, arthralgia,

and headache.

The results of this Phase 1b study demonstrated that Alofanib has an acceptable tolerability

profile and shows preliminary signs of clinical activity in the late-line treatment of metastatic

gastric cancer.[10]
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Conclusion

RPT835 (Alofanib) is a promising, selectively targeted agent that has progressed from a
rational, structure-based design to clinical evaluation. Its unique allosteric mechanism of
inhibiting FGFR2 offers a differentiated approach to targeting this key oncogenic driver. The
robust preclinical data, demonstrating both anti-proliferative and anti-angiogenic effects,
provided a strong rationale for its clinical investigation. The initial clinical data in advanced
gastric cancer are encouraging, showing a manageable safety profile and early signals of
efficacy. Further clinical development, potentially in combination with other agents and in other
FGFR2-driven malignancies, is warranted to fully elucidate the therapeutic potential of
Alofanib. This technical guide provides a foundational understanding of the discovery and
development of RPT835, offering valuable insights for researchers and clinicians in the field of
oncology drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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